molecular formula C14H13N3O2 B13180823 Ethyl 1-[4-(cyanomethyl)phenyl]-1H-pyrazole-3-carboxylate

Ethyl 1-[4-(cyanomethyl)phenyl]-1H-pyrazole-3-carboxylate

Cat. No.: B13180823
M. Wt: 255.27 g/mol
InChI Key: WSYOZRHIJXDTEG-UHFFFAOYSA-N
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Description

Ethyl 1-[4-(cyanomethyl)phenyl]-1H-pyrazole-3-carboxylate is an organic compound with the molecular formula C16H13N5O3. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[4-(cyanomethyl)phenyl]-1H-pyrazole-3-carboxylate typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[4-(cyanomethyl)phenyl]-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 1-[4-(cyanomethyl)phenyl]-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Ethyl 1-[4-(cyanomethyl)phenyl]-1H-pyrazole-3-carboxylate include:

Uniqueness

This compound is unique due to its specific structure and the presence of both cyano and ester functional groups

Properties

Molecular Formula

C14H13N3O2

Molecular Weight

255.27 g/mol

IUPAC Name

ethyl 1-[4-(cyanomethyl)phenyl]pyrazole-3-carboxylate

InChI

InChI=1S/C14H13N3O2/c1-2-19-14(18)13-8-10-17(16-13)12-5-3-11(4-6-12)7-9-15/h3-6,8,10H,2,7H2,1H3

InChI Key

WSYOZRHIJXDTEG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C=C1)C2=CC=C(C=C2)CC#N

Origin of Product

United States

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